

Org 25935 experimental artifacts and how to control for them

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Compound of Interest

Compound Name: Org 25935

Cat. No.: B1248844

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Technical Support Center: Org 25935

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the use of **Org 25935**, a selective inhibitor of the glycine transporter 1 (GlyT1). This guide includes frequently asked questions, detailed troubleshooting for potential experimental artifacts, and standardized protocols for key assays.

Frequently Asked Questions (FAQs)

Q1: What is **Org 25935** and what is its primary mechanism of action?

A1: **Org 25935**, also known as SCH-900435, is a potent and selective inhibitor of the glycine transporter 1 (GlyT1).^{[1][2]} Its primary function is to block the reuptake of glycine from the synaptic cleft, thereby increasing extracellular glycine concentrations. This modulation of glycine levels can, in turn, enhance N-methyl-D-aspartate (NMDA) receptor function, as glycine is an essential co-agonist at this receptor.

Q2: What is the selectivity profile of **Org 25935**?

A2: **Org 25935** is highly selective for GlyT1 with negligible activity at the glycine transporter 2 (GlyT2).^{[1][3]} This selectivity is a critical feature for experiments aiming to specifically investigate the role of GlyT1.

Q3: What are the recommended solvent and storage conditions for **Org 25935**?

A3: **Org 25935** is soluble in DMSO, with a recommended concentration of 10 mM.[1] For long-term storage, the solid powder should be kept at -20°C for up to 12 months. In solvent, it should be stored at -80°C for up to 6 months.[1]

Q4: What are the known in vivo effects of **Org 25935**?

A4: In animal models, **Org 25935** has been shown to reduce alcohol consumption and preference.[3][4] It has also been investigated for its potential antipsychotic properties.[2] In human trials, it has been generally well-tolerated, with some reported side effects including dizziness, fatigue, and transient visual events.[5][6]

Troubleshooting Guides: Experimental Artifacts and Controls

This section addresses potential experimental artifacts that may arise when using **Org 25935** and provides guidance on how to control for them.

In Vitro Assays (e.g., Glycine Uptake Assays)

Q5: My glycine uptake inhibition curve with **Org 25935** is showing high variability between replicates. What could be the cause?

A5: High variability in glycine uptake assays can stem from several factors. One common issue is inconsistent cell plating and health. Ensure that cells are evenly seeded and form a consistent monolayer. Another potential cause is the degradation of the radiolabeled glycine. Always use fresh preparations of [3H]glycine. Finally, imprecise pipetting, especially of small volumes, can introduce significant error.

To control for this, implement the following:

- **Cell Seeding Control:** Use a consistent cell seeding density and visually inspect plates for even cell distribution before starting the assay.
- **Reagent Stability:** Prepare fresh dilutions of **Org 25935** and radiolabeled glycine for each experiment.

- **Pipetting Technique:** Use calibrated pipettes and consider preparing a master mix for replicates to minimize pipetting errors.

Q6: I am observing a lower-than-expected potency (higher IC₅₀) for **Org 25935** in my cell-based assay. What are the possible reasons?

A6: A lower-than-expected potency can be due to several factors related to the assay conditions or the compound itself. The presence of endogenous glycine in the cell culture medium can compete with the radiolabeled substrate and affect the apparent inhibitory potency of **Org 25935**. Additionally, if the incubation time with **Org 25935** is too short, the inhibitor may not reach equilibrium at its binding site.

To troubleshoot this:

- **Control for Endogenous Glycine:** Wash the cells thoroughly with a glycine-free buffer before adding the assay reagents.
- **Optimize Incubation Time:** Perform a time-course experiment to determine the optimal pre-incubation time for **Org 25935** to achieve maximal inhibition.
- **Positive Control:** Include a known GlyT1 inhibitor with a well-established IC₅₀, such as Sarcosine, as a positive control to validate your assay setup.^[7]

In Vivo Studies (e.g., Rodent Behavioral Assays)

Q7: In my behavioral study, the animals treated with **Org 25935** are showing signs of sedation, which is confounding the interpretation of the results. How can I control for this?

A7: Sedation is a potential side effect that can influence performance in behavioral tasks. To distinguish between a specific effect on the behavior of interest (e.g., alcohol consumption) and a general sedative effect, it is crucial to include appropriate control experiments.

Recommended controls:

- **Motor Activity Assessment:** Use an open field test or a rotarod test to assess the general motor activity of the animals treated with **Org 25935** at the same dose used in the primary

behavioral experiment. This will help determine if the observed behavioral changes are due to sedation.

- **Dose-Response Curve:** Generate a full dose-response curve for **Org 25935** in your behavioral paradigm. This can help identify a therapeutic window where the desired effect is observed without significant sedation.
- **Control for Food and Water Intake:** Monitor food and water consumption to ensure that the effects of **Org 25935** are specific to the behavior being studied and not due to a general reduction in appetite or thirst.

Q8: I am not observing the expected reduction in alcohol preference in my rat model after administering **Org 25935**. What could be the issue?

A8: The lack of an expected effect in an in vivo experiment can be due to several factors, including the animal model, the route of administration, and the experimental design. The genetic background of the rats can influence their response to both alcohol and **Org 25935**. The timing of drug administration relative to the alcohol access period is also critical.

To address this:

- **Animal Model:** Ensure you are using a rat strain that has been previously shown to be sensitive to the effects of GlyT1 inhibitors on alcohol consumption.
- **Pharmacokinetics:** Administer **Org 25935** at a time point that ensures peak brain concentration coincides with the alcohol access period. Based on literature, administering **Org 25935** approximately 40 minutes before alcohol access is a common practice.^[3]
- **Vehicle Control:** Always include a vehicle-treated control group to account for any effects of the injection procedure or the vehicle itself.

Data Presentation

Table 1: Physicochemical and Potency Data for **Org 25935**

Property	Value	Reference
Molecular Weight	339.427 g/mol	[1]
Formula	C21H25NO3	[1]
Solubility	10 mM in DMSO	[1]
IC50 (GlyT1)	100 nM	[1]
Selectivity	Negligible action on GlyT2	[1][3]

Table 2: Troubleshooting Guide for In Vitro Glycine Uptake Assays

Observed Problem	Potential Cause	Recommended Control/Solution
High background signal	Non-specific binding of radiolabel	Increase the number of wash steps; Include a non-specific binding control (e.g., a high concentration of a known inhibitor).
Low signal-to-noise ratio	Low transporter expression	Use a cell line with confirmed high expression of GlyT1; Optimize cell plating density.
Inconsistent results	Cell health variability	Monitor cell viability; Use cells within a consistent passage number range.
Edge effects in plate	Temperature or CO2 gradients	Ensure proper incubator calibration; Use outer wells as blanks or for controls.

Experimental Protocols

Protocol 1: In Vitro Glycine Uptake Inhibition Assay

This protocol is for determining the IC₅₀ of **Org 25935** in a cell line overexpressing human GlyT1.

Materials:

- CHO-K1 cells stably expressing human GlyT1
- 96-well cell culture plates
- [3H]glycine
- Glycine-free assay buffer
- **Org 25935**
- Positive control (e.g., Sarcosine)
- Scintillation fluid and counter

Methodology:

- Cell Plating: Seed the CHO-K1/hGlyT1 cells in a 96-well plate at a density that will result in a confluent monolayer on the day of the assay.
- Compound Preparation: Prepare a serial dilution of **Org 25935** in the assay buffer. Also, prepare solutions for the positive control and a vehicle control.
- Assay Initiation:
 - Wash the cell monolayer twice with pre-warmed, glycine-free assay buffer.
 - Add the different concentrations of **Org 25935**, positive control, or vehicle to the respective wells.
 - Pre-incubate the plate for a predetermined time (e.g., 20 minutes) at 37°C.
- Glycine Uptake:
 - Add [3H]glycine to each well to initiate the uptake reaction.

- Incubate for a short period (e.g., 10 minutes) at 37°C.
- Assay Termination:
 - Rapidly wash the cells three times with ice-cold assay buffer to stop the uptake.
 - Lyse the cells with a suitable lysis buffer.
- Measurement:
 - Transfer the cell lysate to scintillation vials.
 - Add scintillation fluid and measure the radioactivity using a scintillation counter.
- Data Analysis:
 - Calculate the percentage of inhibition for each concentration of **Org 25935** relative to the vehicle control.
 - Plot the percentage of inhibition against the log concentration of **Org 25935** and fit the data to a four-parameter logistic equation to determine the IC50 value.

Protocol 2: In Vivo Rodent Behavioral Study - Two-Bottle Choice Alcohol Consumption

This protocol describes a method to assess the effect of **Org 25935** on voluntary alcohol consumption in rats.

Materials:

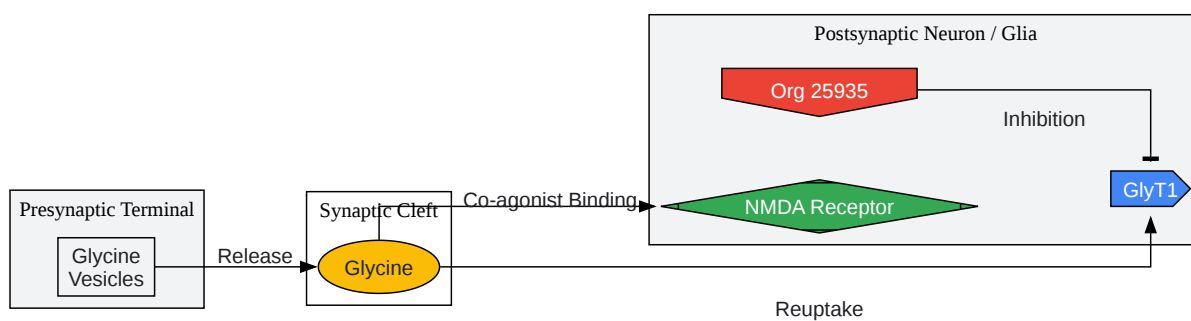
- Male Wistar rats
- Individual housing cages with two drinking bottles
- 6% (v/v) ethanol solution
- Tap water
- **Org 25935**

- Vehicle solution
- Animal scale

Methodology:

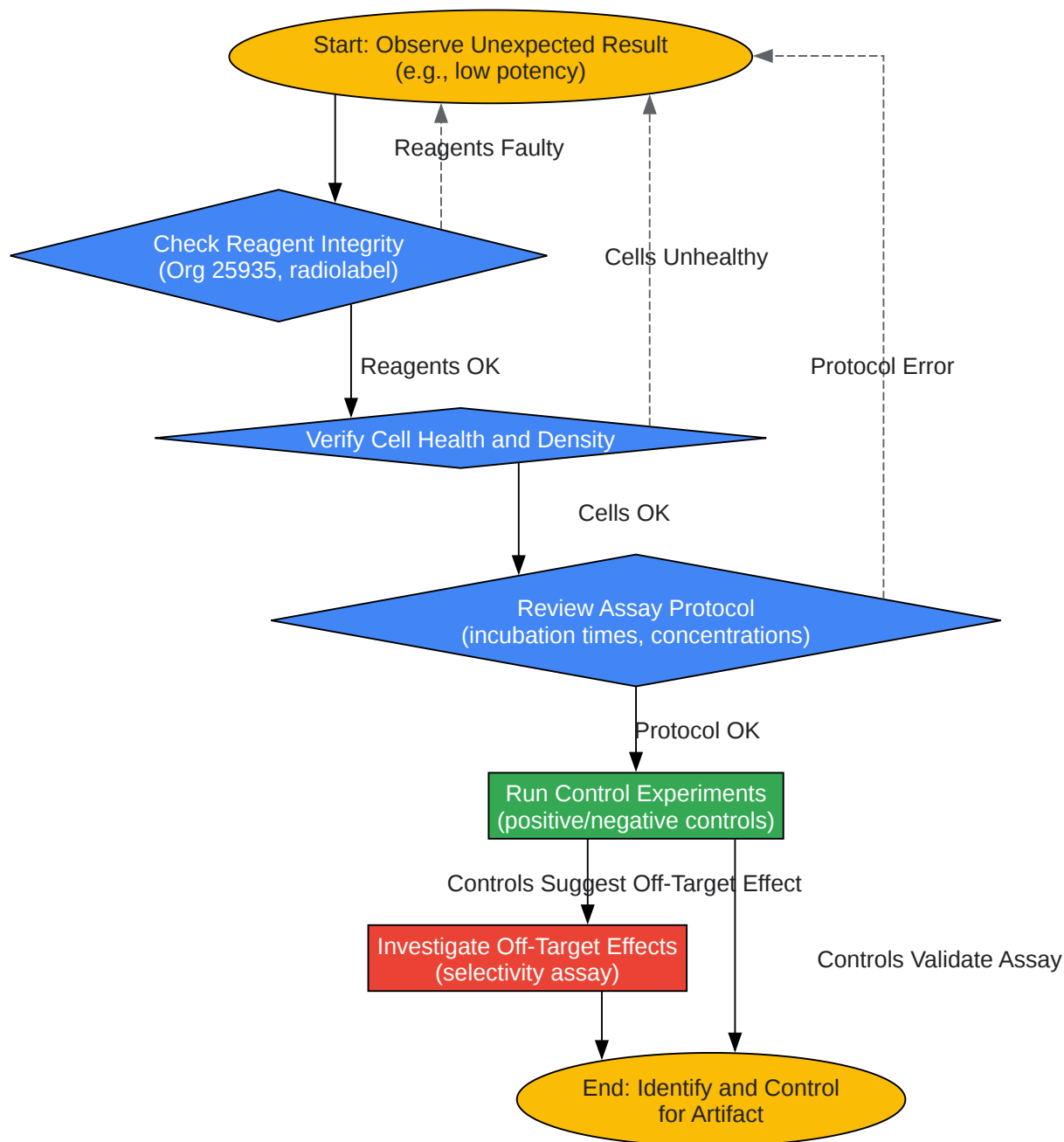
- Acclimation and Baseline:
 - Individually house the rats and acclimate them to a two-bottle choice paradigm with one bottle of 6% ethanol and one bottle of water for at least two weeks.
 - Measure daily fluid intake from both bottles and body weight to establish a stable baseline of alcohol preference.
- Group Assignment:
 - Based on their baseline alcohol preference, divide the rats into two matched groups: a vehicle control group and an **Org 25935** treatment group.
- Drug Administration:
 - On the test days, administer **Org 25935** (e.g., at a dose of 6 mg/kg) or vehicle via intraperitoneal (i.p.) injection approximately 40 minutes before the start of the dark cycle (the primary drinking period for rodents).^[3]
- Measurement of Alcohol and Water Intake:
 - At the end of the dark cycle (or a defined drinking session, e.g., 2.5 hours), measure the volume of ethanol and water consumed from each bottle.
 - Calculate the alcohol intake (g/kg body weight) and alcohol preference (volume of alcohol consumed / total volume of fluid consumed).
- Data Analysis:
 - Compare the alcohol intake and preference between the **Org 25935**-treated group and the vehicle-treated group using appropriate statistical tests (e.g., t-test or ANOVA).

Visualizations



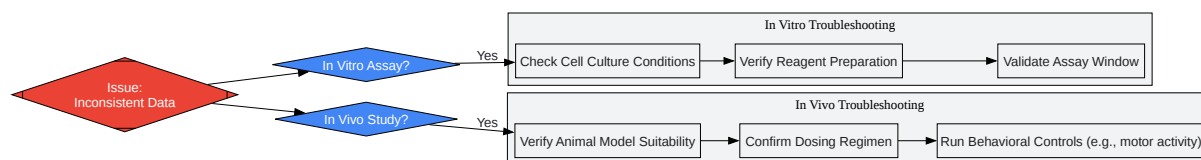
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Caption: Mechanism of action of **Org 25935** on the GlyT1 transporter.



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Caption: Workflow for troubleshooting experimental artifacts with **Org 25935**.



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Caption: Logical flow for troubleshooting issues with **Org 25935** experiments.

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